molecular formula C9H12BFO4 B8204041 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Cat. No.: B8204041
M. Wt: 214.00 g/mol
InChI Key: POPKUDSVASPBNO-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO4 and its molecular weight is 214.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxy-2-fluoro-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPKUDSVASPBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stability Profile of Multisubstituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability profiles of multisubstituted phenylboronic acids. It is designed for researchers requiring high-fidelity data to optimize synthetic routes, particularly in GMP environments and drug discovery.

Technical Guide | Version 2.1

Executive Summary

Phenylboronic acids (PBAs) are ubiquitous pharmacophores and synthetic intermediates, yet their stability is often overestimated. While generally robust, multisubstituted variants exhibit non-linear stability profiles driven by competing electronic and steric factors. This guide dissects the three primary degradation vectors—protodeboronation , oxidative deboronation , and boroxine equilibrium —and provides validated protocols for their assessment.

Key Insight: Contrary to standard Hammett correlations, electron-deficient PBAs (e.g., 2,6-difluorophenylboronic acid) are not universally more stable. While they resist oxidation, they are kinetically primed for rapid protodeboronation under basic conditions, a critical failure mode in Suzuki-Miyaura couplings.

Mechanistic Underpinnings of Instability

Protodeboronation (Hydrolytic C-B Cleavage)

This is the most pervasive instability pathway in aqueous basic media. The reaction proceeds via the formation of a boronate anion, followed by rate-limiting C-B bond cleavage.

  • Mechanism: Under basic conditions (pH > pKa), the neutral boronic acid (

    
    ) converts to the tetrahedral boronate anion (
    
    
    
    ). In multisubstituted systems, particularly those with ortho-electron-withdrawing groups (EWGs), the C-B bond is weakened, facilitating ipso-protonation and subsequent cleavage.
  • The "Ortho-Fluoro" Paradox: While fluorine is an EWG (inductive withdrawal), placing it at the 2,6-positions creates a "perfect storm" for instability. The inductive effect stabilizes the developing negative charge on the aryl ring during C-B cleavage, accelerating protodeboronation by orders of magnitude compared to unsubstituted PBA.

Oxidative Deboronation

PBAs are susceptible to oxidation by molecular oxygen or peroxides (common contaminants in ethers like THF or Dioxane).

  • Mechanism: The boron atom acts as a Lewis acid, coordinating with a peroxide species. This triggers a 1,2-aryl migration (similar to the Baeyer-Villiger oxidation), inserting an oxygen atom into the C-B bond to form a borate ester, which rapidly hydrolyzes to the corresponding phenol.[1]

  • SAR Implication: Electron-rich PBAs (e.g., p-methoxy) are more prone to oxidation due to higher nucleophilicity of the aryl ring, facilitating the migration step.

Boroxine Dehydration Cycle

In the solid state and non-polar solvents, PBAs exist in equilibrium with their trimeric anhydrides (boroxines). This is not degradation per se but introduces stoichiometry errors if not quantified.

  • Thermodynamics: The process is entropy-driven and reversible.

    
    .
    
  • Impact: Ortho-substituents can sterically inhibit boroxine formation, keeping the material in the monomeric acid form, whereas para-substituents have minimal steric impact.

Visualization: Degradation Pathways

DegradationPathways cluster_0 Reversible Storage Forms PBA Phenylboronic Acid (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3)- PBA->Boronate +OH- (pH > pKa) Boroxine Boroxine Trimer (ArBO)3 PBA->Boroxine Dehydration (-H2O) Heat/Vacuum Phenol Phenol (Ar-OH) PBA->Phenol Oxidation (O2/ROOH) 1,2-Aryl Shift Arene De-boronated Arene (Ar-H) Boronate->Arene Protodeboronation (Base Catalyzed)

Figure 1: Primary degradation and equilibrium pathways for phenylboronic acids. Red paths indicate irreversible sample loss.

Structure-Stability Relationships (SAR)

The following table summarizes the stability profile of multisubstituted PBAs based on electronic and steric vectors.

Substituent PatternElectronic EffectSteric EffectProtodeboronation RiskOxidation RiskPrimary Concern
Unsubstituted NeutralNoneLowModerateBoroxine formation
4-Methoxy (EDG) Donor (+M)NegligibleVery LowHigh Air oxidation to phenol
4-Nitro (EWG) Acceptor (-M, -I)NegligibleLowLowGenerally stable
2-Fluoro Acceptor (-I)ModerateModerateLowHydrolytic instability
2,6-Difluoro Strong Acceptor (-I)High Critical Very LowRapid C-B cleavage at pH >7
2,6-Dimethoxy Donor (+M)High LowHighSteric hindrance of coupling

Application Note: For 2,6-disubstituted systems, avoid strong bases (e.g., KOH, NaOH) in cross-couplings. Switch to mild bases (e.g.,


, 

) or anhydrous conditions to mitigate protodeboronation.

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Stress Testing (pH-Rate Profiling)

Purpose: To determine the kinetic half-life (


) of a PBA under reaction-relevant conditions.
  • Preparation: Prepare a 50 mM stock solution of the specific PBA in DMSO-

    
    .
    
  • Buffer Setup: Prepare deuterated phosphate buffer (

    
    , pD 8.0) and carbonate buffer (
    
    
    
    , pD 10.5).
  • Initiation: Mix 50 µL of PBA stock with 450 µL of buffer in an NMR tube. Add 10 µL of internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Immediately insert into NMR probe pre-heated to 40°C.

  • Monitoring: Acquire

    
    -NMR spectra every 5 minutes for 2 hours.
    
    • Target Signal: Monitor the decay of ortho/meta protons on the PBA ring and the appearance of the corresponding signals for the de-boronated arene (

      
      ).
      
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Quantitative Purity Assessment via -NMR

Purpose: For fluorinated PBAs,


-NMR provides superior resolution to distinguish between the boronic acid, boronate anion, and protodeboronated byproducts without solvent suppression issues.
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of solvent (e.g., MeOD or DMSO-

    
    ).
    
  • Standard: Add exactly 10 µL of

    
    -trifluorotoluene as a quantitative internal standard.
    
  • Parameters: Set relaxation delay (

    
    ) to >5 
    
    
    
    (typically 10-20s) to ensure quantitative integration.
  • Integration:

    • Integrate the internal standard (-63 ppm).

    • Integrate the PBA signal (shifts vary, e.g., -110 to -120 ppm).

    • Integrate the degradation product (Ar-F often shifts upfield by 2-5 ppm relative to Ar-B).

Visualization: Stability Assessment Workflow

StabilityWorkflow Start Start: Unknown PBA Sample Solubility Dissolve in DMSO-d6 (Add Internal Std) Start->Solubility CheckF Contains Fluorine? Solubility->CheckF NMR_H 1H-NMR Monitoring (Focus: Aryl Region) CheckF->NMR_H No NMR_F 19F-NMR Monitoring (Focus: Shift vs Std) CheckF->NMR_F Yes Analysis Quantify Impurities NMR_H->Analysis NMR_F->Analysis Decision Stability Profile Analysis->Decision Stable Stable: Proceed to Coupling Decision->Stable >95% Recovery (24h) Unstable Unstable: Use MIDA Boronate or Anhydrous Conditions Decision->Unstable <90% Recovery or Rapid Decay

Figure 2: Decision tree for assessing and handling substituted phenylboronic acids.

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, the following Standard Operating Procedure (SOP) is recommended:

  • Cold Storage: Store all multisubstituted PBAs at 2–8°C. For highly sensitive variants (e.g., 2-heteroaryl or 2,6-difluoro), store at -20°C.

  • Argon Blanket: Oxidation is cumulative. Flush vials with argon after every use.

  • Boroxine Reversion: If a bottle has "aged" and contains significant boroxine (insoluble white solid), it can often be regenerated by recrystallization from hot water, which hydrolyzes the anhydride back to the acid.

  • MIDA Boronates: For drug development campaigns requiring highly unstable PBAs (like 2-pyridyl or 2,6-difluoro), do not use the free acid. Synthesize or purchase the MIDA (N-methyliminodiacetic acid) ester . These are air-stable, chromatography-compatible, and release the active boronic acid slowly under mild basic conditions, mitigating the high concentration of boronate anion that leads to protodeboronation.

References

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2555-2560. Link

  • Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[3] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Iwamura, H., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Tetrahedron, 69(46), 9673-9692. Link

  • Gonzalez-Tejero, A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12588–12599. Link

Sources

Methodological & Application

Application Note: Optimized Protocols for the Suzuki-Miyaura Coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful Suzuki-Miyaura cross-coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. This particular arylboronic acid presents unique challenges due to a combination of steric hindrance from the ortho-fluoro substituent and the electronic effects of two electron-donating alkoxy groups. Standard coupling conditions may prove suboptimal, leading to low yields or significant side reactions. This document elucidates the mechanistic considerations behind rational protocol design and offers two robust, optimized protocols for coupling with both standard and challenging aryl halides. The information is intended for researchers, chemists, and drug development professionals seeking to reliably incorporate this valuable structural motif into complex molecules.

Substrate Analysis: The Impact of Structure on Reactivity

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is a highly functionalized building block. Its reactivity in the Suzuki-Miyaura coupling is dictated by a nuanced interplay of steric and electronic factors.

  • Steric Hindrance: The fluorine atom at the C2 (ortho) position presents significant steric bulk adjacent to the carbon-boron bond. This hindrance can impede the approach of the palladium catalyst, potentially slowing both the transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this requires the use of sterically demanding ligands that can promote these challenging steps.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): The ethoxy and methoxy groups are strong electron-donating substituents, making the phenyl ring electron-rich. While EDGs on an aryl halide partner can slow the initial oxidative addition step, their presence on the boronic acid can decrease its Lewis acidity, potentially slowing the crucial transmetalation step.[2][3]

    • Fluorine's Dual Role: The ortho-fluoro substituent is strongly electron-withdrawing via induction, which increases the Lewis acidity of the boron center and can help facilitate the formation of the reactive boronate species.[4][5] However, this is counteracted by its steric presence. This dual nature makes the selection of the appropriate base and catalyst system critical.

Understanding these competing effects is paramount for developing a successful coupling strategy. The protocols outlined below are designed to specifically address these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][6] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of reagents directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (R¹-X) ArX->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronate Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base (e.g., K₃PO₄) DiArylPd R¹-Pd(II)L₂-R² Transmetalation->DiArylPd RedElim Reductive Elimination DiArylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Components

Rational selection of the catalyst, ligand, base, and solvent is crucial for high-yield coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid.

Palladium Catalyst & Ligand Selection

For sterically hindered substrates, the choice of ligand is often more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Recommended Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[7] They accelerate both oxidative addition and the rate-limiting reductive elimination step for hindered biaryls.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for sterically demanding couplings.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand, particularly effective for aryl chloride substrates.

    • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, effective but can be pyrophoric and is often handled as its more stable tetrafluoroborate salt (P(t-Bu)₃-HBF₄).

Using pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), can also enhance reactivity by providing a reliable source of the active Pd(0) species.[7]

Base Selection

The base plays the essential role of activating the boronic acid to form a more nucleophilic boronate anion, which is necessary for transmetalation.[8][9]

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to form the boronate but is generally non-nucleophilic, minimizing side reactions. Its limited solubility often necessitates a co-solvent like water.

  • Cesium Carbonate (Cs₂CO₃): A strong and effective base, often used in more challenging reactions. Its higher solubility in organic solvents can be advantageous.

  • Potassium Fluoride (KF): Fluoride ions have a high affinity for boron and can be effective bases, sometimes allowing for anhydrous conditions.[10] However, their performance can be substrate-dependent.

Solvent Systems

The solvent must be capable of dissolving the organic reagents and be stable at the required reaction temperature. Biphasic systems are common.

  • Toluene/Water or Dioxane/Water: These are standard solvent systems. The organic phase dissolves the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic setup facilitates the reaction at the interface.

  • Anhydrous Solvents (e.g., THF, 2-MeTHF, CPME): In cases where protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous conditions with a soluble organic base or an inorganic base like K₃PO₄ can be beneficial.[11][12]

Detailed Experimental Protocols

The following protocols provide optimized starting points for the coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly dried glassware.

Experimental_Workflow Setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst) - Seal flask Inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) Setup->Inert Solvent 3. Add Solvents - Add degassed organic solvent and water via syringe Inert->Solvent Reaction 4. Reaction - Heat to specified temperature with vigorous stirring - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc/H₂O - Separate layers, extract aqueous phase Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analysis 7. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol A: Robust Coupling with an Aryl Bromide

This protocol is designed as a reliable starting point for coupling with standard, activated, or unactivated aryl bromides.

Table 1: Reagents for Protocol A

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Aryl Bromide-1.01.0 mmol
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid213.991.2257 mg (1.2 mmol)
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg (0.02 mmol)
XPhos476.670.0419.1 mg (0.04 mmol)
Potassium Phosphate (K₃PO₄)212.272.0425 mg (2.0 mmol)
Toluene--8 mL
Water--2 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol B: For Challenging Coupling with an Aryl Chloride

Aryl chlorides are less reactive than bromides, requiring a more active catalyst system. This protocol utilizes a highly active precatalyst for this challenging transformation.[7]

Table 2: Reagents for Protocol B

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Aryl Chloride-1.01.0 mmol
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid213.991.5321 mg (1.5 mmol)
SPhos Pd G3 Precatalyst731.280.0214.6 mg (0.02 mmol)
Potassium Phosphate (K₃PO₄)212.273.0637 mg (3.0 mmol)
1,4-Dioxane--9 mL
Water--1 mL

Step-by-Step Methodology:

  • In a glovebox, or on the bench with careful handling under an inert gas flow, add the aryl chloride (1.0 mmol), 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.5 mmol), SPhos Pd G3 precatalyst (0.02 mmol), and K₃PO₄ (3.0 mmol) to a dried reaction vial or flask.

  • Seal the vessel, remove from the glovebox (if applicable), and add degassed 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded). 2. Insufficient temperature. 3. Poorly degassed solvents.1. Use a precatalyst (e.g., XPhos Pd G3). Switch to a more active ligand (e.g., SPhos, P(t-Bu)₃). 2. Increase temperature by 10-20 °C. 3. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.
Protodeboronation The boronic acid is hydrolyzed back to the parent arene before coupling. This is a known side reaction.[11][13]1. Use a higher concentration of reagents. 2. Switch to anhydrous conditions with a base like KF or CsF. 3. Use a more stable boronate ester (e.g., pinacol ester) if the boronic acid is particularly unstable.[14]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation or reductive elimination.1. Rigorously deoxygenate all reagents and maintain a strict inert atmosphere. 2. Increase ligand loading or switch to a bulkier ligand to favor reductive elimination over side reactions.[12]
Starting Material Recovery The oxidative addition step is too slow (common with electron-rich aryl chlorides).1. Switch to the corresponding aryl bromide or iodide. 2. Use a highly electron-rich and bulky ligand (Protocol B). 3. Increase catalyst loading to 3-5 mol%.

Conclusion

The successful Suzuki-Miyaura coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is readily achievable through the rational selection of reaction components that address its inherent steric and electronic properties. The use of bulky, electron-rich phosphine ligands such as XPhos and SPhos, in combination with a suitable base like potassium phosphate, provides a robust framework for achieving high yields. By understanding the mechanistic principles and utilizing the optimized protocols provided, researchers can effectively incorporate this valuable building block into a wide array of target molecules.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health (NIH). [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). (2014). RSC Publishing. [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (N.d.). Lead-pharm. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (N.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025). ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (N.d.). The Journal of Organic Chemistry. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (N.d.). Journal of the American Chemical Society. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (N.d.). Royal Society of Chemistry. [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions? (2019). ResearchGate. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (N.d.). New Journal of Chemistry. [Link]

  • Boron Suzuki Coupling. (2021). Borates Today. [Link]

  • The Suzuki Reaction. (N.d.). Myers Group, Harvard University. [Link]

  • 4,5-difluoro-2-ethoxyphenylboronic acid (C8H9BF2O3). (N.d.). PubChemLite. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (N.d.). National Institutes of Health (NIH). [Link]

  • 4-Methoxyphenylboronic acid - High purity. (N.d.). Georganics. [Link]

  • (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. (N.d.). PubChem. [Link]

Sources

Application Note: A Guide to the Synthesis of Biaryl Ethers via Copper-Catalyzed Cross-Coupling with 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Biaryl Ethers

The biaryl ether motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These structures, characterized by two aromatic rings linked through an oxygen atom, are prevalent in a vast array of biologically active compounds, including antibiotics, anti-inflammatory agents, and potent antivirals.[1][2] The specific orientation and electronic properties conferred by the ether linkage are crucial for molecular recognition and binding affinity to biological targets.[4] Consequently, the development of robust and versatile synthetic methods to access structurally diverse biaryl ethers is of paramount importance for drug discovery and development professionals.[3][4]

Historically, the synthesis of biaryl ethers was dominated by the Ullmann condensation, a copper-mediated reaction requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, which limited its substrate scope.[5][6][7][8][9] Modern organic synthesis has largely shifted towards milder, more efficient catalytic cross-coupling reactions. Among these, the Chan-Lam coupling has emerged as a powerful tool for the formation of carbon-heteroatom bonds.[10][11][12] This copper-catalyzed reaction utilizes arylboronic acids and can often be performed at room temperature and open to the air, offering a significant advantage over palladium-catalyzed systems like the Buchwald-Hartwig coupling.[11][13][14]

This application note provides a comprehensive guide to the synthesis of biaryl ethers using 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid , a functionalized building block poised to introduce valuable electronic and steric features into target molecules. We will delve into the mechanistic underpinnings of the Chan-Lam coupling, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Synthetic Strategy: The Chan-Lam C-O Cross-Coupling

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed oxidative reaction that forms a C-O bond between a boronic acid and a phenol (or alcohol).[10][14] Unlike palladium-catalyzed couplings that pair a nucleophile with an electrophile, the Chan-Lam reaction is unique in its ability to couple two nucleophilic partners.[14][15]

The Catalytic Cycle

The generally accepted mechanism for the Chan-Lam coupling proceeds through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, with atmospheric oxygen serving as the terminal oxidant to regenerate the active catalyst.[11][13][14]

The key steps are:

  • Ligand Exchange/Coordination: The phenol substrate coordinates to the Cu(II) catalyst.[13]

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a diarylcopper(II) intermediate or proceeding directly to a Cu(III) species.[13][14] Spectroscopic studies suggest the reaction may proceed through a Cu(III) intermediate, which facilitates the final bond-forming step.[11]

  • Reductive Elimination: The crucial C-O bond is formed, releasing the biaryl ether product and a Cu(I) species.[10][14] This step is often the rate-determining step of the cycle.

  • Oxidation: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by oxygen, allowing the catalytic cycle to continue.[11][13]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cluster_caption CuII_cat Cu(II) Catalyst Cu_OAr [ArO-Cu(II)-L] CuII_cat->Cu_OAr + Ar'-OH (Ligand Exchange) Cu_III [Ar-Cu(III)-OAr'] Cu_OAr->Cu_III + Ar-B(OH)₂ (Transmetalation) Cu_I Cu(I) Cu_III->Cu_I (Reductive Elimination) Product Ar-O-Ar' Cu_III->Product Cu_I->CuII_cat O₂ (air) (Reoxidation) caption Fig. 1: Catalytic Cycle of the Chan-Lam Coupling.

Fig. 1: Catalytic Cycle of the Chan-Lam Coupling.
Key Reagents and Their Roles
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst. Other copper salts like CuCl₂ or Cu(OTf)₂ can also be used.[14]

  • Boronic Acid: 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid serves as the aryl source. The electron-donating ethoxy and methoxy groups can enhance reactivity, while the ortho-fluoro substituent may influence the conformation of the final product.

  • Base: A base, such as pyridine, triethylamine (Et₃N), or an inorganic base like K₂CO₃, is often employed. Its role can be multifaceted: facilitating the transmetalation step and neutralizing acidic byproducts.[14][15] Some protocols have been developed to be base-free.[16]

  • Solvent: Dichloromethane (DCM), acetonitrile (MeCN), or toluene are common solvents. The choice of solvent can significantly impact reaction rate and yield.[14]

  • Additives: Molecular sieves are frequently added to remove water, which can lead to a competing protodeboronation side reaction where the boronic acid is converted to an arene.[13][14]

Experimental Protocols & Workflow

The following section outlines a general, robust protocol for the synthesis of biaryl ethers using 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. This protocol should be seen as a starting point for optimization depending on the specific phenol coupling partner.

graphdot start 1. Reagent Preparation setup 2. Reaction Setup start->setup Weigh & dissolve reagents reaction 3. Reaction Monitoring setup->reaction Combine in flask, stir at RT workup 4. Aqueous Workup reaction->workup Monitor by TLC/LC-MS (Typically 8-48h) purify 5. Purification workup->purify Dilute, wash, dry, concentrate characterize 6. Characterization purify->characterize Flash column chromatography

Fig. 2: General Experimental Workflow.
Protocol: Chan-Lam Synthesis of a Biaryl Ether

Materials:

  • Phenol derivative (1.0 eq)

  • 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.2 - 1.5 eq)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 eq)

  • Pyridine (2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

  • Activated 4Å Molecular Sieves (200-300 mg per mmol of phenol)

  • Dichloromethane (DCM), Anhydrous (0.1 - 0.2 M)

  • Round-bottom flask, magnetic stir bar, condenser (optional)

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq), 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.2 eq), Copper(II) Acetate (1.0 eq), and activated 4Å molecular sieves.

  • Reaction Setup: Place the flask under an air atmosphere (no inert atmosphere is required). Add anhydrous DCM to achieve the desired concentration (e.g., 0.1 M).

  • Initiation: Add the base (Pyridine or Et₃N, 2.0 eq) to the stirring suspension. The mixture will typically turn from a light blue to a deep green or blue color.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction vessel should be left open to the air (e.g., by using a needle in the septum) to ensure a sufficient supply of oxygen as the oxidant.[11][13]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed. Reaction times can vary from 8 to 48 hours.[13]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing the pad with additional DCM or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[13]

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl ether.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Optimization

The optimal conditions for a Chan-Lam coupling can be substrate-dependent. The following table provides a set of representative conditions found in the literature that can serve as a starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (Base-Free)Condition 3 (Elevated Temp)Reference
Boronic Acid (eq) 1.2 - 1.51.51.2[13][14]
Copper Catalyst Cu(OAc)₂ (1.0 eq)Cu(OAc)₂ (1.0 eq)CuCl₂ (0.2 eq)[14]
Base Pyridine (2.0 eq)NoneK₂CO₃ (2.0 eq)[14][17]
Solvent DCMMeCNToluene[14]
Temperature Room TemperatureRoom Temperature70 - 100 °C[14]
Atmosphere AirAirAir[11][13]
Additives 4Å Molecular Sieves4Å Molecular SievesNone[13][14]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the equivalents of the boronic acid to 2.0 eq. Gentle heating (40-50 °C) can also accelerate the reaction, although this may increase byproduct formation.

  • Protodeboronation: The primary side reaction is the replacement of the boronic acid group with a hydrogen atom.[13][14] This is often caused by residual water. Ensure the use of anhydrous solvents and freshly activated molecular sieves to minimize this pathway.

  • Homocoupling: The formation of a symmetrical biaryl from the boronic acid (Ar-Ar) can sometimes be observed.[14] This is often favored at higher temperatures. Using a milder base or running the reaction at room temperature can mitigate this issue.

  • Substrate Reactivity: Electron-deficient phenols may react more slowly. For these substrates, a more electron-rich boronic acid or slightly elevated temperatures might be necessary. Conversely, highly electron-rich phenols are typically excellent substrates.

Conclusion

The Chan-Lam cross-coupling reaction offers a highly effective and operationally simple method for the synthesis of biaryl ethers. By utilizing 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid, researchers can readily access complex and highly functionalized diaryl ether scaffolds that are valuable for drug discovery and materials science. The protocol described herein provides a reliable and adaptable foundation for employing this versatile building block in various synthetic applications. Careful control of reaction parameters and an understanding of potential side reactions are key to achieving high yields and purity.

References

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(12), 3294–3297. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC - NIH. Retrieved from [Link]

  • Casitas, A., & Carrow, B. P. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. ACS Publications. Retrieved from [Link]

  • Pocklanova, R., et al. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Retrieved from [Link]

  • van der Vlugt, J. I., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. Retrieved from [Link]

  • Siong, M. K., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • WWJMRD. (2017). Recent Advancement of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • ResearchGate. (2023). Chan–Lam coupling by using carbazole based boronic acid. Retrieved from [Link]

  • Casitas, A., & Carrow, B. P. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC - NIH. Retrieved from [Link]

  • Pocklanova, R., et al. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Malapit, C. A., & Sanford, M. S. (2016). Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters. PubMed. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2011). Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. Green Chemistry. Retrieved from [Link]

  • Slideshare. (2016). CHAN LAM COUPLING. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Gule, N. P., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC - NIH. Retrieved from [Link]

  • YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

  • Dherange, J., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC - NIH. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. JACS Au. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2010). Biaryl Ethers as Novel Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Key Mutant Viruses. Retrieved from [Link]

  • Kim, D., et al. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. Retrieved from [Link]

  • Su, D. S., et al. (2010). Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

  • Meanwell, N. A., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maji, M. (2021). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Tanaka, M., et al. (2000). Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template. PubMed. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

Sources

Solvent systems for dissolving 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Introduction: The Critical Role of Solvent Selection

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is a highly functionalized building block pivotal in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The success of any reaction involving this reagent is fundamentally dependent on its dissolution behavior. Inadequate solubilization can lead to poor reaction kinetics, diminished yields, and reproducibility issues. Conversely, a well-chosen solvent system ensures homogenous reaction conditions, facilitating efficient catalytic turnover and predictable outcomes.

This document provides a comprehensive guide to selecting appropriate solvent systems for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. It offers insights into the theoretical principles governing its solubility, presents a comparative analysis of common organic solvents, and details step-by-step protocols for dissolution for various applications, including Suzuki-Miyaura reactions, NMR analysis, and long-term storage.

The molecular structure of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid, with its combination of polar hydroxyl groups on the boron atom and a substituted, relatively nonpolar aromatic ring, dictates a nuanced solubility profile. The presence of electron-donating ethoxy and methoxy groups, alongside an electron-withdrawing fluorine atom, influences the electronic properties and intermolecular interactions of the molecule, further impacting its behavior in different solvents.[3][4]

Physicochemical Properties and Solubility Profile

Phenylboronic acids are generally soluble in most polar organic solvents, while exhibiting poor solubility in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[5] The solubility is significantly influenced by the nature and position of substituents on the phenyl ring.[6] The ethoxy, methoxy, and fluoro substituents on the target molecule contribute to its overall polarity and capacity for hydrogen bonding.

Table 1: Qualitative Solubility of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid in Common Laboratory Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale & Key Considerations
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherHighEthers are excellent solvents for boronic acids due to their ability to act as hydrogen bond acceptors.[6] THF and dioxane are particularly effective and are common choices for Suzuki-Miyaura coupling reactions.[1][7]
Alcohols Methanol, Ethanol, IsopropanolHighAlcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. However, they can participate in esterification with the boronic acid, especially in the presence of acid or upon heating. This is a reversible reaction.[5]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that effectively dissolve phenylboronic acids.[6][8]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, including boronic acids. They are often used in Suzuki coupling reactions.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerateWhile capable of dissolving the compound, their utility may be limited by potential reactivity in certain reaction schemes. Phenylboronic acid itself shows moderate solubility in chloroform.[6]
Aromatic Toluene, BenzeneLow to ModerateOften used in Suzuki reactions, sometimes in combination with a co-solvent and water to facilitate the reaction.[1] Solubility may require heating.
Hydrocarbons Hexane, MethylcyclohexaneVery LowThese nonpolar solvents are generally poor choices for dissolving polar boronic acids.[5][6] They are, however, useful as anti-solvents for crystallization.
Aqueous WaterLow (pH dependent)The solubility of boronic acids in water is generally low but increases significantly with pH as the boronic acid (a Lewis acid) is converted to the more soluble boronate anion.[9][10]

Logical Workflow for Solvent Selection

The choice of a solvent system is dictated by the intended application. The following diagram outlines a decision-making workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow Solvent Selection for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid Start Define Application Suzuki Suzuki-Miyaura Coupling Start->Suzuki NMR NMR Spectroscopy Start->NMR Storage Long-Term Storage Start->Storage Purification Crystallization/Purification Start->Purification Solvent_Choice_Suzuki Common Solvents: Dioxane, THF, Toluene, DMF, often with H2O Suzuki->Solvent_Choice_Suzuki Solvent_Choice_NMR Deuterated Solvents: DMSO-d6, CDCl3, Methanol-d4 NMR->Solvent_Choice_NMR Solvent_Choice_Storage Aprotic, Dry Solvents: Dioxane, THF (under inert atmosphere) Storage->Solvent_Choice_Storage Solvent_Choice_Purification Solvent/Anti-Solvent System: e.g., Ether/Hexane Purification->Solvent_Choice_Purification

Caption: Decision workflow for solvent selection based on application.

Experimental Protocols

Safety First: Always handle 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid and all organic solvents in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information.[13][14]

Protocol 1: Preparation of a Stock Solution for Suzuki-Miyaura Coupling

This protocol describes the preparation of a 0.5 M stock solution in 1,4-dioxane, a common solvent for Suzuki-Miyaura reactions.[1][7]

Materials:

  • 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

  • Anhydrous 1,4-dioxane

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry the volumetric flask under vacuum and backfill with an inert gas to remove atmospheric moisture. Boronic acids can dehydrate to form cyclic boroxines, and this can be influenced by residual water.[8]

  • Weighing: Accurately weigh the required amount of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. For a 10 mL of 0.5 M solution, this would be (Molecular Weight x 0.5 M x 0.010 L).

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add approximately half of the final volume of anhydrous 1,4-dioxane.

  • Mixing: Add a magnetic stir bar and stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if dissolution is slow, but be mindful of potential solvent evaporation.

  • Final Volume: Once fully dissolved, carefully add anhydrous 1,4-dioxane to the calibration mark of the volumetric flask.

  • Storage: Cap the flask securely and store under an inert atmosphere. If not for immediate use, store in a refrigerator to minimize degradation.

Protocol 2: Solubility Determination via the Dynamic Method

This protocol provides a reliable technique for determining the solubility of the boronic acid in a specific solvent at different temperatures.[15]

Materials:

  • 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

  • High-purity organic solvent of interest

  • Jacketed glass vessel

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Heating/cooling circulator

  • Light source and detector (or visual observation)

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the boronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Mixing: Begin stirring the mixture vigorously. Start circulating the fluid through the jacket at a controlled temperature ramp (e.g., 1°C/minute).

  • Observation: Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined visually or instrumentally.

  • Data Collection: Record the dissolution temperature for the specific concentration.

  • Repeat: Repeat steps 1-4 for different known compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Dynamic_Method_Workflow Dynamic Method for Solubility Determination Prep Prepare Sample (Known Composition) Heat Controlled Heating & Vigorous Stirring Prep->Heat Monitor Monitor Turbidity Heat->Monitor Record Record Dissolution Temperature Monitor->Record Repeat Repeat for Different Concentrations Record->Repeat Plot Plot Solubility Curve (Temp vs. Conc.) Repeat->Plot

Caption: Workflow for the dynamic method of solubility determination.[16]

Protocol 3: Preparing an NMR Sample

Materials:

  • 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (approx. 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tube

  • Pipette

Procedure:

  • Weighing: Place a small amount of the boronic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved.

  • Transfer: Using a pipette, transfer the clear solution to an NMR tube.

  • Analysis: The sample is now ready for NMR analysis. Note that in protic deuterated solvents like methanol-d4, the hydroxyl protons of the boronic acid will exchange with deuterium.

The Influence of pH on Aqueous Solubility

Boronic acids are weak Lewis acids. In aqueous solutions, they exist in equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. The anionic form is generally more soluble in water.[9] This equilibrium is pH-dependent.

Boronic_Acid_Equilibrium pH-Dependent Boronic Acid Equilibrium in Aqueous Solution BoronicAcid R-B(OH)2 (Trigonal Planar, Less Soluble) Boronate [R-B(OH)3]- (Tetrahedral, More Soluble) BoronicAcid->Boronate High pH Hydroxide + OH- Water - OH-

Caption: Equilibrium between boronic acid and its more soluble boronate form.[17]

Increasing the pH of an aqueous solution will shift the equilibrium towards the more soluble boronate species, thereby increasing the overall solubility of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid.[10][18] This is a crucial consideration for applications involving aqueous media, such as certain coupling reactions or purification by extraction.

Conclusion

The selection of an appropriate solvent system is a critical parameter for the successful utilization of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. Polar aprotic solvents such as THF, 1,4-dioxane, and DMF are generally excellent choices for synthetic applications like the Suzuki-Miyaura coupling. For analytical purposes, deuterated versions of common polar solvents are suitable. The inherent Lewis acidity of the boronic acid group allows for pH-mediated control of its solubility in aqueous systems. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to make informed decisions on solvent selection, thereby optimizing their experimental outcomes.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.
  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06).
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • University of Prince Edward Island. Standard Operating Procedures for Working with Organic Solvents.
  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2026-01-14).
  • Wikipedia. Suzuki reaction.
  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020-08-13).
  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Ministry of Labor, Taiwan. Precautions for Handling Organic Solvent.
  • Lab Alley. Boric Acid Safety & Hazards.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • ResearchGate. Effect of pH on boric acid and borate distribution in seawater.
  • PMC. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26).
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04).
  • Wikipedia. Phenylboronic acid.
  • Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds. (2017).
  • PubChem. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid.

Sources

Microwave-assisted coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic Acid

Executive Summary

This guide details the optimized protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid . This specific boronic acid scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core building block for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways (analogous to the structural motifs found in Vandetanib and Gefitinib).

While the ortho-fluorine atom enhances metabolic stability and potency, it introduces steric and electronic challenges that promote protodeboronation under prolonged thermal heating. This protocol utilizes microwave irradiation to accelerate the transmetallation step, outcompeting side reactions and ensuring high yields (>85%) with minimal catalyst loading.

Scientific Foundation & Mechanistic Rationale

The Substrate Challenge

The target molecule, 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid , presents a unique electronic profile:

  • Electronic Push-Pull: The electron-donating alkoxy groups (4-OEt, 5-OMe) increase the nucleophilicity of the aryl ring, theoretically aiding transmetallation.

  • The Ortho-Fluoro Effect: The highly electronegative fluorine at the 2-position inductively withdraws electron density from the C-B bond, making the boronic acid susceptible to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions.

  • Steric Hindrance: The ortho-substituent creates steric bulk around the boron center, slowing down the formation of the pre-transmetallation oxo-palladium complex.

The Microwave Solution

Microwave irradiation (MW) is superior to conventional heating for this substrate because it utilizes dielectric heating .

  • Selective Heating: The polar transition states (such as the Pd-transmetallation complex) absorb microwave energy more efficiently than the bulk non-polar solvent, lowering the activation energy barrier.

  • Kinetic Control: By reaching the target temperature (100–120°C) in seconds rather than minutes, MW processing minimizes the "thermal window" where slow protodeboronation typically occurs, favoring the faster cross-coupling pathway.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Conc/Amount
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid Nucleophile1.2 - 1.51.0 mmol
Aryl Halide (Ar-Br or Ar-Cl) Electrophile1.00.8 - 1.0 mmol
Pd(dppf)Cl₂ · DCM Catalyst0.03 (3 mol%)~25 mg
Potassium Carbonate (K₂CO₃) Base3.02M (aq)
1,4-Dioxane SolventN/A4.0 mL
Water (degassed) Co-SolventN/A1.0 mL

Expert Note: We utilize Pd(dppf)Cl₂ over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand prevents catalyst decomposition at the elevated temperatures reached during microwave ramp-up.

Step-by-Step Methodology

Step 1: Vessel Preparation (Inert Atmosphere)

  • Use a 10 mL microwave-transparent borosilicate glass vial with a crimp-top or screw-cap septum.

  • Add a magnetic stir bar.

  • Weigh the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%) into the vial.

  • Critical: Purge the vial with Argon or Nitrogen for 2 minutes to remove ambient oxygen (prevents homocoupling).

Step 2: Solvent Addition

  • Add 4.0 mL of 1,4-Dioxane (degassed).

  • Add 1.0 mL of 2M K₂CO₃ (aq) .

  • Seal the vial immediately.

  • Pre-stir for 30 seconds at room temperature to ensure solid dispersion.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

  • Temperature: 110 °C

  • Time: 15 minutes (Hold time)

  • Pre-stirring: 30 seconds

  • Absorption Level: High (due to polar aqueous base)

  • Maximum Pressure: 15 bar

Step 4: Work-up & Isolation

  • Cool the reaction vial to room temperature (using the reactor's compressed air cooling).

  • Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Wash with Brine (10 mL) and Water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validating Systems & Troubleshooting

This protocol includes built-in "checkpoints" to validate success during the run.

ObservationDiagnosisCorrective Action
Black Precipitate (Early) Catalyst decomposition ("Pd Black") occurred before reaction completion.Oxygen leak. Ensure rigorous Argon purging. Switch to Pd(dtbpf)Cl₂ for higher stability.
Starting Material (Halide) Remains Incomplete conversion.Increase temp to 130°C or extend time to 30 min. Check if Boronic Acid degraded.[1][2]
Boronic Acid Gone, No Product Protodeboronation . The C-B bond hydrolyzed.Switch base to Cs₂CO₃ (anhydrous) or K₃PO₄ . Reduce water ratio (use 9:1 Dioxane:H2O).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[3]Oxygen presence.[4] Degas solvents by sparging with Ar for 10 mins.

Visualization: Workflow & Mechanism

Experimental Workflow Diagram

G Start Start: Weigh Reagents (Boronic Acid, Ar-X, Pd-Cat) Inert Inert Gas Purge (Argon, 2 mins) Start->Inert Solvent Add Solvents (Dioxane/2M K2CO3) Inert->Solvent MW_Heat Microwave Irradiation 110°C, 15 min, High Abs. Solvent->MW_Heat Check Checkpoint: LCMS/TLC MW_Heat->Check Check->MW_Heat Incomplete (+5 min) Workup Filter (Celite) & Extraction Check->Workup Complete Purify Flash Chromatography Workup->Purify

Caption: Step-by-step workflow for the microwave-assisted coupling process.

Mechanistic Logic (Why MW Works)

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim MW Acceleration Deboron Protodeboronation (Side Reaction) TransMet->Deboron Slow Thermal Heating RedElim->Pd0 Deboron->TransMet MW Outcompetes

Caption: Microwave energy accelerates Transmetallation, bypassing the Protodeboronation trap common in fluoro-boronic acids.

References

  • National Institutes of Health (NIH). (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Retrieved from [Link] (Validation of microwave efficiency for deactivated chlorides).

  • Organic Chemistry Portal. (2006). Microwave Synthesis: Cross-Coupling of Arylboronic Acids. Retrieved from [Link] (Base/Solvent selection matrices).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this electron-rich building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring two potent electron-donating groups (ethoxy, methoxy) and an ortho-fluoro substituent—makes it a valuable synthon, but also renders it susceptible to the undesired side reaction of protodeboronation. This document provides in-depth, field-proven insights into the causes of this decomposition pathway and offers robust strategies to mitigate it, ensuring the success of your cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid.

Q1: What is protodeboronation and why is it a significant issue for this specific boronic acid?

A1: Protodeboronation is a chemical process where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, effectively destroying your starting material.[1] This is a prevalent and often yield-limiting side reaction in palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction.[1] For 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid, the high electron density on the aromatic ring, contributed by the ethoxy and methoxy groups, makes the ipso-carbon (the carbon attached to boron) particularly susceptible to protonolysis, especially under the basic conditions required for Suzuki coupling.[2][3]

Q2: How do the specific substituents (Ethoxy, Fluoro, Methoxy) on the aromatic ring influence the rate of protodeboronation?

A2: The electronic nature of the substituents plays a critical role:

  • Ethoxy and Methoxy Groups: As strong electron-donating groups (EDGs), they increase the electron density of the aromatic ring. This enhances the nucleophilicity of the ipso-carbon, making it more prone to attack by a proton source (like water) in the rate-determining step of base-catalyzed protodeboronation.[3][4]

  • Fluoro Group: The ortho-fluoro group has a dual effect. It is electron-withdrawing through induction, which can somewhat counteract the EDGs. However, ortho-halogen substituents have been shown in some systems to accelerate protodeboronation through complex mechanistic pathways, potentially involving stabilization of intermediates or transition states.[5][6]

The net effect is a molecule that is highly activated for Suzuki coupling but also primed for decomposition if reaction conditions are not carefully controlled.

Q3: What are the primary experimental factors that promote protodeboronation?

A3: Several factors can accelerate this undesired reaction:

  • Base: The choice and concentration of the base are paramount. Strong aqueous bases (e.g., NaOH, KOH) readily form the highly reactive boronate species [ArB(OH)₃]⁻, which is the key intermediate in the most common protodeboronation pathway.[7][8]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.[9] If the desired cross-coupling is sluggish, prolonged heating gives the decomposition pathway more time to occur.

  • Solvent: Protic solvents, particularly water, are direct participants in the protodeboronation mechanism by acting as the proton source.[1]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the rate. Bulky, electron-rich phosphine ligands, while often promoting the desired oxidative addition and reductive elimination steps, can also accelerate palladium-catalyzed protodeboronation.[10][11]

Q4: How can I monitor and quantify the extent of protodeboronation in my reaction?

A4: The most effective methods for monitoring your reaction are chromatographic and spectroscopic. A small aliquot of the reaction mixture can be quenched with a mild acid (e.g., dilute HCl), extracted, and analyzed by:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. You can simultaneously monitor the consumption of your starting materials (aryl halide and boronic acid), the formation of your desired product, and the appearance of the protodeboronated byproduct (1-ethoxy-4-fluoro-2-methoxybenzene, MW ≈ 170.17).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the components are sufficiently volatile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): If the key signals are well-resolved, you can integrate the peaks corresponding to the product and the protodeboronated side-product to determine their relative ratio.

Part 2: Troubleshooting and Optimization Guide

This section provides a problem-oriented approach to overcoming protodeboronation during your experiments.

Issue 1: High Levels of Protodeboronation Byproduct Observed

When analysis reveals significant formation of 1-ethoxy-4-fluoro-2-methoxybenzene at the expense of your desired coupled product, the primary culprits are often the base and solvent system.

Underlying Cause: The combination of a strong, aqueous base and elevated temperatures creates an ideal environment for rapid protodeboronation, which can outcompete a sluggish Suzuki coupling. The mechanism involves the formation of the tetrahedral boronate anion, followed by rate-limiting ipso-protonation by a proton source like water.[7][8]

Caption: Base-catalyzed protodeboronation mechanism.

Solutions & Experimental Protocol:

  • Re-evaluate Your Base: Switch from strong hydroxide bases to milder inorganic bases. Weaker bases shift the equilibrium away from the highly reactive boronate anion, slowing the rate of protodeboronation relative to the productive catalytic cycle.

    BaseTypical ConditionsRationale & Comments
    K₃PO₄ 2-3 equiv.Often considered the "gold standard" for sensitive substrates. Its moderate basicity and low nucleophilicity are ideal. Can be used with minimal water.[12]
    Cs₂CO₃ 2-3 equiv.Highly effective, often used in challenging couplings. Its high solubility in organic solvents can be advantageous.
    K₂CO₃ 2-3 equiv.A common and cost-effective choice, but can be more aggressive than K₃PO₄.[13]
    KF 3 equiv.A very mild base. Particularly useful if your substrate has base-labile functional groups (e.g., esters). The fluoride anion is thought to activate the boronic acid without promoting significant protodeboronation.[14][15]
  • Minimize Water Content: Water is a reactant in protodeboronation.

    • Use anhydrous solvents (e.g., dioxane, toluene, THF, DME).

    • If a co-solvent is necessary for solubility, minimize the aqueous portion (e.g., 10:1 organic/water).

    • Consider completely anhydrous conditions, which can be enabled by certain bases like K₃PO₄.[16]

Optimized Protocol for Suzuki Coupling:

  • To an oven-dried reaction vessel, add 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Add degassed, anhydrous solvent (e.g., Dioxane or Toluene) via cannula or syringe.

  • Heat the reaction to the lowest temperature that provides a reasonable reaction rate (start screening at 70-80 °C).[9]

  • Monitor the reaction progress by LC-MS or GC-MS every 1-2 hours. Avoid unnecessarily long reaction times.

Issue 2: Sluggish Reaction Leading to Byproduct Formation

If the desired coupling is slow, the boronic acid is exposed to potentially degrading conditions for an extended period, allowing protodeboronation to become a major pathway.

Underlying Cause: An inefficient catalyst system may be the root cause. The rate of transmetalation (the productive step involving the boronic acid) may be slow relative to the rate of protodeboronation. This can be exacerbated by sterically hindered coupling partners or an inappropriate choice of ligand.[17]

Troubleshooting_Workflow start Low Yield / High Protodeboronation check_base Is the base strong & aqueous? (e.g., NaOH, KOH) start->check_base change_base Action: Switch to milder base (K₃PO₄, KF) in anhydrous solvent check_base->change_base Yes check_catalyst Is the reaction sluggish? check_base->check_catalyst No change_base->check_catalyst change_catalyst Action: Screen more active catalysts (e.g., Pd(dppf)Cl₂, Buchwald systems) check_catalyst->change_catalyst Yes check_temp Is the temperature > 100°C? check_catalyst->check_temp No change_catalyst->check_temp lower_temp Action: Lower temperature to 70-80°C with a more active catalyst check_temp->lower_temp Yes protect_ba Advanced Strategy: Use a protected boronic ester (Bpin, MIDA) check_temp->protect_ba No / Still issues success Optimized Yield lower_temp->success protect_ba->success

Caption: Troubleshooting workflow for minimizing protodeboronation.

Solutions:

  • Optimize the Catalyst/Ligand System: Move away from less active catalysts like Pd(PPh₃)₄, which often require higher temperatures.[13]

    • Use robust pre-catalysts: Systems like Pd(dppf)Cl₂ or modern Buchwald-type pre-catalysts are generally more active at lower temperatures and can accelerate the productive coupling, thereby outcompeting protodeboronation.

    • Avoid excessively bulky ligands: While necessary for some challenging couplings, very bulky phosphine ligands have been shown to actively promote Pd-catalyzed protodeboronation.[10][11] A careful balance is needed.

    Catalyst / Ligand SystemTypical LoadingAdvantages
    Pd(dppf)Cl₂ 2-5 mol%Highly reliable, versatile, and commercially available. Often a good starting point for optimization.[18]
    Buchwald Pre-catalysts (e.g., XPhos Pd G3)1-3 mol%Extremely active, allowing for lower temperatures and shorter reaction times. Ideal for hindered substrates.[12]
    Pd(OAc)₂ + SPhos 1-2 mol% Pd, 2-4 mol% LigandA common combination for generating a highly active catalyst in situ.
  • Consider Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic trimers known as boroxines.[19] While often in equilibrium with the monomeric form in solution, their presence can affect reaction kinetics. Ensure you are using a high-quality reagent from a reputable supplier.

Part 3: Proactive Prevention with Boronic Esters

For particularly challenging systems where protodeboronation remains a persistent issue, a proactive strategy is to protect the boronic acid functional group.

Strategy: Convert to a Pinacol (Bpin) or MIDA Boronate Ester

Boronic esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), are significantly more stable towards protodeboronation than the free boronic acids.[20] They act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the vulnerable free boronic acid low, thus minimizing decomposition.[21][22]

  • Pinacol Esters (Bpin): The most common protecting group. They are stable enough for chromatography but are typically reactive enough to be used directly in Suzuki couplings, often with a fluoride source like KF to facilitate transmetalation.[20]

  • MIDA Esters: Offer exceptional stability, allowing for complex synthetic transformations on other parts of the molecule while the boron moiety remains protected.[22] A mild aqueous base is then used to deprotect the MIDA ester just before or during the Suzuki coupling.

Protocol for Pinacol Ester Formation:

  • In a round-bottom flask, dissolve 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., Toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure.

  • The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.

By implementing these informed strategies—from careful selection of base and catalyst to the proactive use of protected boronate esters—researchers can effectively suppress protodeboronation and unlock the full synthetic potential of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link][5][7][8]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link][2][4]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link][5][6]

  • Wikipedia. Protodeboronation. Available at: [Link][1]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Perrin, C. L., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Studer, A., et al. (2020). Protodeboronation and its application in synthesis. ResearchGate. Available at: [Link]

  • Sigman, M. S., et al. (2021). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link][10][11]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link][21]

  • Sigman, M. S., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Sigman, M. S., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Lloyd-Jones, G. C., & Watson, A. J. B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry Reddit. Available at: [Link][13]

  • Leśniak, S., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. Available at: [Link]

  • Wang, J., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. Available at: [Link][16]

  • Wikipedia. Boronic acid. Available at: [Link][19]

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Burke, M. D., et al. (2015). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link][22]

  • Watson, A. J. B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • ResearchGate. (2017). The unexpected protodeboronation rather than condensation. Available at: [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. Download Table. Available at: [Link][3]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. (2012). The effect of various temperatures on the Suzuki coupling reaction. Download Table. Available at: [Link][9]

  • Google Patents. (1981). US4257958A - Stabilized acid anhydrides.
  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link][14]

  • Reddit User Discussion. (2023). Problems with Suzuki coupling. r/Chempros Reddit. Available at: [Link][18]

  • Reddit User Discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros Reddit. Available at: [Link][12]

  • Matteson, D. S. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link][20]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][15]

Sources

Purification techniques for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-2-fluoro-5-methoxyphenylboronic Acid (CAS 1258636-61-7)

Welcome to the Advanced Purification & Troubleshooting Hub. Current Status: Operational | Specialist: Senior Application Scientist

This guide addresses the specific physicochemical challenges of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid . This molecule presents a "perfect storm" of purification difficulties: the 2-fluoro substituent accelerates protodeboronation (instability), while the alkoxy groups (ethoxy/methoxy) increase solubility in organic solvents, complicating crystallization.

Part 1: The Purification Decision Matrix

Before initiating any protocol, determine your primary impurity profile. This decision tree directs you to the optimal workflow.

Purification_Workflow Start Crude Material Status Check_Impurity Identify Major Impurity Start->Check_Impurity Impurity_Metal Pd/Metal Residue (Dark Color) Check_Impurity->Impurity_Metal Impurity_DeBor Protodeboronation (1-Ethoxy-3-fluoro-4-methoxybenzene) Check_Impurity->Impurity_DeBor Impurity_Boroxine Boroxine/Anhydride (Waxy/Amorphous) Check_Impurity->Impurity_Boroxine Action_Scavenge Thiol-Silica Scavenging or Activated Carbon Impurity_Metal->Action_Scavenge High Pd Action_pH Base Extraction (pH 12) Wash Organic -> Acidify Aq. Impurity_DeBor->Action_pH Non-acidic impurity Action_Hydrolysis Controlled Hydrolysis (THF/H2O Recrystallization) Impurity_Boroxine->Action_Hydrolysis Dehydrated Action_Scavenge->Check_Impurity Re-assess Final Pure Product (Store @ 2-8°C) Action_pH->Final Pure Acid Action_Hydrolysis->Final Crystalline Solid

Part 2: Troubleshooting & FAQs

Module 1: The "Waxy Solid" Phenomenon (Boroxine Equilibrium)

User Complaint: "I ordered the boronic acid, but the NMR shows a complex mixture, and the melting point is broad/undefined. Is the compound degraded?"

Scientist’s Diagnosis: Likely not degraded. You are observing the Boronic Acid ⇌ Boroxine equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or desiccated storage. This is reversible. The 2-fluoro and alkoxy groups can make this mixture an amorphous "glass" rather than a clean powder.

Protocol: Controlled Hydrolysis / Recrystallization Objective: Shift equilibrium back to the free acid monomer (


).
  • Dissolution : Dissolve the crude waxy solid in a minimal amount of Acetone or THF (approx. 3-5 mL per gram). Avoid alcohols initially to prevent esterification.

  • Hydrolysis : Add Water dropwise until the solution turns slightly cloudy.

  • Equilibration : Stir vigorously for 30 minutes at room temperature. This allows the water to hydrolyze the boroxine ring.

  • Crystallization : Add a non-polar anti-solvent, preferably n-Heptane or Hexane , until a precipitate forms.

  • Isolation : Filter the solid and air-dry. Do not dry under high vacuum with heat , or you will re-form the boroxine [1].

Key Insight : The presence of water in the lattice often stabilizes the monomeric form.

Module 2: The "Disappearing Product" (Protodeboronation)

User Complaint: "During the Suzuki coupling or workup, my product mass is low, and I see a large non-polar spot on TLC that matches the de-boronated arene."

Scientist’s Diagnosis: You are suffering from Protodeboronation . The 2-fluoro substituent is the culprit. Ortho-fluoro groups accelerate C-B bond cleavage, particularly in the presence of metals (Pd, Cu) and bases. The mechanism often involves the formation of a transient aryl anion or metal-aryl species that is rapidly protonated [2].

Protocol: Stabilization Strategy

  • Avoid Strong Bases : If using this reagent in coupling, switch from

    
     or 
    
    
    
    to milder bases like
    
    
    or
    
    
    (anhydrous conditions).
  • Workup pH Control : When performing acid/base extractions to purify the starting material:

    • Do not exceed pH 12 during the basic wash (to form the boronate salt). Extremely high pH accelerates decomposition.

    • Acidify rapidly : When recovering the acid from the aqueous layer, use

      
       to drop the pH to ~2-3 quickly at 0°C . Do not let it sit in a warm, semi-acidic state.
      
  • Scavenger Resins : Instead of aqueous workup, use a Diol-functionalized resin (e.g., PS-DEAM) to selectively bind the boronic acid from the organic mixture, wash away impurities, and then release the product with a mild acid wash [3].

Module 3: Chromatography Challenges (Tailing & Sticking)

User Complaint: "The compound streaks across the silica column, and I lose 50% of my mass."

Scientist’s Diagnosis: Boronic acids interact with the silanol groups (


) on silica gel, leading to irreversible adsorption and non-specific binding.

Protocol: Modified Stationary Phase Option A: Additive Modification (Standard Silica)

  • Eluent : Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH).

  • Mechanism : The acid suppresses the ionization of silanols and the boronic acid, preventing "sticking" and tightening the band.

Option B: Diethanolamine (DEA) Complexation[1]

  • Step 1 : React crude boronic acid with 1 equivalent of Diethanolamine in ether/DCM. The DEA adduct precipitates as a stable, crystalline solid.

  • Step 2 : Filter and wash the solid (impurities stay in the filtrate).

  • Step 3 : Hydrolyze back to the acid using a biphasic mixture of EtOAc / 1M HCl just before use [4].

Part 3: Quantitative Data & Stability Profile

ParameterSpecification / BehaviorTechnical Note
Storage Temp 2-8°C (Refrigerated)Prevents thermal dehydration to boroxine.
pKa (approx) 8.0 - 8.5Lower than phenylboronic acid (8.8) due to F/OMe induction.
Solubility High: THF, EtOAc, MeOHLow: Water, HexaneAlkoxy chains increase lipophilicity significantly.
Major Impurity 1-Ethoxy-3-fluoro-4-methoxybenzeneResult of protodeboronation (C-B bond cleavage).
TLC Stain Curcumin or KMnO4Curcumin stains boron compounds red/orange specifically.

Part 4: Mechanistic Visualization

Understanding the Boroxine Cycle is critical for interpreting NMR data and melting points.

Boroxine_Cycle Monomer Free Boronic Acid (Monomer) 3 x Ar-B(OH)2 Boroxine Boroxine (Cyclic Trimer) (Ar-BO)3 Monomer->Boroxine Dehydration Transition - 3 H2O (Heat / Vacuum) Boroxine->Monomer Hydrolysis (+ H2O)

References

  • Hall, D. G. (Ed.).[2] (2011).[2][3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society, 138(29), 9145–9157.

  • BenchChem Technical Support . (2025). "Post-Reaction Purification of Boronic Acids: Scavenger Resins and Extraction Protocols".

  • Diethanolamine Adduct Method : Journal of Organic Chemistry, 2011, 76(9), 3571–3575.[2]

Sources

Storage stability and degradation of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-2-fluoro-5-methoxyphenylboronic Acid

  • Compound ID: 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid[1]

  • Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ortho-Fluoro" Paradox

Welcome to the technical support hub for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid . As a researcher working with this scaffold, you are likely facing a common but frustrating paradox: Purity vs. Stability.

This molecule contains a specific structural motif—an ortho-fluorine atom relative to the boronic acid group—that dictates its handling. While the para-ethoxy and meta-methoxy groups provide electron density useful for cross-coupling efficiency, the ortho-fluorine significantly increases the Lewis acidity of the boron center. This makes the compound highly susceptible to protodeboronation (irreversible degradation) and boroxine formation (reversible dehydration).

This guide is structured to help you distinguish between these two phenomena and preserve the integrity of your reagent.

Module 1: Critical Stability Mechanisms

Before troubleshooting, you must understand the two distinct pathways that alter this compound's composition.

Pathway A: The Boroxine Cycle (Reversible)

Boronic acids naturally dehydrate to form cyclic trimers called boroxines (anhydrides). This is driven by entropy and the removal of water.

  • Observation: Your NMR shows "impurities" or broad peaks, or the melting point is lower than reported.

  • Reality: This is likely not degradation. It is a thermodynamic equilibrium.[2]

  • Action: In many Suzuki-Miyaura couplings, the boroxine hydrolyzes back to the acid in situ under aqueous basic conditions and is equally active.

Pathway B: Protodeboronation (Irreversible)

This is the "killer." The C-B bond breaks, replaced by a C-H bond.

  • Mechanism: The ortho-fluorine atom is electron-withdrawing (inductive effect, -I). This stabilizes the transition state for the cleavage of the C-B bond, particularly under basic conditions or in the presence of certain metals.

  • Observation: Formation of 1-ethoxy-5-fluoro-2-methoxybenzene (the deboronated arene).

  • Action: This cannot be reversed. Prevention is the only cure.

Visualizing the Pathways

The following diagram illustrates the difference between the benign boroxine cycle and the destructive deboronation pathway.

DegradationPathways cluster_0 Safe Equilibrium BoronicAcid Boronic Acid Monomer (Active Reagent) Boroxine Boroxine (Trimer) (Dehydrated Form) BoronicAcid->Boroxine - H2O (Reversible) Storage/Drying Deboronated Deboronated Arene (Degradation Product) BoronicAcid->Deboronated Base/Metal Cat. Irreversible C-B Cleavage Phenol Phenol Derivative (Oxidation Product) BoronicAcid->Phenol [O] / Peroxides Irreversible Boroxine->BoronicAcid + H2O Aqueous Base

Figure 1: The stability landscape. Green zone indicates reversible equilibrium; Red paths indicate permanent loss of titer.

Module 2: Troubleshooting Guide

Scenario 1: "My NMR spectrum looks messy."

Diagnosis: Boronic acids are notorious for hydrogen bonding complications in NMR solvents. The ortho-fluoro group can also induce conformational locking, broadening signals.

  • Step 1: Check the solvent. Are you using CDCl₃?

    • Issue: CDCl₃ is non-polar and often acidic (formation of DCl). It promotes boroxine formation and aggregation.

  • Step 2: Add a "shifting" agent.

    • Protocol: Add 1-2 drops of D₂O or a small amount of NaOD to the NMR tube. This converts all species (monomer and boroxine) into the boronate species, sharpening the peaks and simplifying the spectrum.

Scenario 2: "The purity is <95% by HPLC."

Diagnosis: HPLC columns (silica-based) can interact with the empty p-orbital of the boron, causing peak tailing or decomposition on the column.

  • Solution: Do not rely solely on standard reverse-phase HPLC.

  • Alternative: Use Mannitol Titration (See Protocol A) for quantitative purity, or modify HPLC mobile phase with 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization, though this may accelerate deboronation if the run time is long.

Scenario 3: "The reaction yield is dropping over time."

Diagnosis: Slow protodeboronation during storage.

  • Check: Is the material stored in a fridge that also contains volatile amines or bases?

  • Mechanism: Even trace basic vapors can catalyze the cleavage of the C-B bond in ortho-fluoro boronic acids.

Module 3: Experimental Protocols

Protocol A: Quantitative Mannitol Titration

Why this works: Boronic acids are weak acids (pKa ~9-10). They cannot be titrated directly with sharp endpoints. D-Mannitol complexes with the boronic acid to form a cyclic ester, which is a much stronger acid (pKa ~5-6), allowing for precise titration with NaOH.

Reagents:

  • D-Mannitol (Solid, excess)

  • 0.1 N NaOH (Standardized)

  • Phenolphthalein indicator[3]

  • Deionized water (CO₂-free)

Procedure:

  • Weigh: Accurately weigh ~100 mg of the boronic acid sample (

    
    ).
    
  • Dissolve: Dissolve in 20 mL of DI water. (If insoluble, add 5 mL Methanol, but run a blank).

  • Complex: Add 1.0 g of D-Mannitol. Stir for 5 minutes. The solution may become clear as the complex forms.

  • Titrate: Add 2-3 drops of phenolphthalein. Titrate with 0.1 N NaOH (

    
    ) until a faint pink color persists for 30 seconds.
    
  • Calculation:

    
    
    
Protocol B: Decision Tree for Impure Batches

Use this logic flow to decide whether to repurify or discard.

TroubleshootingTree Start Purity Check (NMR/HPLC) IsItBoroxine Is the impurity Boroxine? (Check NMR with D2O) Start->IsItBoroxine IsItDeboronated Is it Deboronated Arene? (Check 1H NMR for new Ar-H) IsItBoroxine->IsItDeboronated No Yes_Boroxine Safe to Use. Adjust MW for stoichiometry or Recrystallize (Water/MeOH) IsItBoroxine->Yes_Boroxine Yes Yes_Dead Discard. Irreversible degradation. IsItDeboronated->Yes_Dead Yes (>5%) No_Unknown Check for Oxidation (Phenols). Recrystallize from Et2O/Hexane. IsItDeboronated->No_Unknown No

Figure 2: Decision matrix for evaluating reagent quality.

Module 4: Storage & Handling FAQs

Q: Can I store this compound in DMSO stock solutions? A: NO. While convenient for biological assays, DMSO is hygroscopic and can facilitate oxidative deboronation over time. Furthermore, the ortho-fluoro effect makes the C-B bond labile.

  • Recommendation: Store as a solid powder. Prepare DMSO solutions immediately before use.

Q: What is the optimal storage condition? A:

  • Temperature: +2°C to +8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen flush is recommended but not strictly required if the container is well-sealed.

  • Humidity: Strictly dry. Moisture accelerates the boroxine/acid cycling, which can lead to physical caking and handling difficulties.

Q: I see a "double melting point." Is my product bad? A: Likely not. You are observing the melting point of the boronic acid (often lower) followed by re-solidification and melting of the boroxine (anhydride), or a mixture thereof. Rely on the Mannitol Titration for true purity.

Q: Why does the ortho-fluoro group make it unstable? A: The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (


). This makes the boron center more Lewis acidic (good for transmetallation in Suzuki coupling) but also stabilizes the anionic intermediate formed during hydrolytic cleavage (bad for storage stability). This is a classic trade-off in organoboron chemistry [1].

Solvent Compatibility Table

SolventCompatibilityNotes
Water Low (Long term)Promotes equilibrium; safe for short-term coupling reactions.
Methanol/Ethanol MediumForms boronic esters (solvolysis) rapidly. Reversible in aqueous workup.
Acetone Avoid Can form cyclic boronate esters with enolizable ketones; difficult to remove.
THF/Dioxane HighBest for reaction solvents.
Chloroform/DCM MediumAcidic impurities in CDCl₃ can accelerate dehydration.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • IUPAC. (2025). Boroxine-Boronic Acid Equilibrium Kinetics. Journal of the American Chemical Society. Link (Representative link for mechanistic context).

  • Sigma-Aldrich/Merck. (n.d.). Titration of Boronic Acids. Technical Bulletin. Link (General protocol grounding).

Sources

Validation & Comparative

HPLC purity analysis methods for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Purity Analysis of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid: Methods, Validation, and Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling, the purity of key building blocks is paramount. 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid serves as a critical intermediate, and its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, detailing a primary reversed-phase HPLC (RP-HPLC) method, outlining critical validation parameters, and comparing it with alternative analytical strategies. The methodologies described herein are designed to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Boronic Acids

Arylboronic acids present unique challenges in chromatographic analysis. Their propensity for dehydration to form cyclic anhydrides (boroxines) and their potential for on-column degradation or hydrolysis, especially for their pinacol ester precursors, can complicate accurate purity assessment.[1][2][3][4] Furthermore, their polarity can lead to poor retention on traditional C18 stationary phases.[5] A successful analytical method must therefore ensure the integrity of the analyte throughout the process and achieve adequate separation from potential process impurities and degradants.

Part 1: A Validated RP-HPLC-UV Method for Routine Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography with UV detection is the cornerstone of quality control in the pharmaceutical industry due to its precision, robustness, and cost-effectiveness.[6] We present a foundational method for 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid, designed to be a reliable starting point for any analytical laboratory.

Methodological Rationale: Explaining the Choices

The selection of each parameter is critical for developing a method that is both separating and stability-indicating.

  • Stationary Phase: A modern, high-purity silica C18 column with robust end-capping (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse XDB C18) is recommended. These columns minimize residual silanol interactions, which can cause peak tailing and on-column degradation of boronic acids.[2][4] For enhanced retention of polar analytes, a phase like the Waters XSelect HSS T3, which is compatible with 100% aqueous mobile phases, is an excellent alternative.[5][7]

  • Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the boronic acid group (pKa ~8-10), ensuring good peak shape and consistent retention.[5] A typical mobile phase consists of a gradient of acetonitrile (or methanol) and water containing 0.1% formic acid or phosphoric acid. The organic modifier choice can significantly alter selectivity.[7]

  • Sample Diluent: This is a critical parameter. To prevent hydrolysis or boroxine formation prior to injection, the sample should be dissolved in a non-aqueous, aprotic solvent like acetonitrile.[3] Aqueous diluents should be strictly avoided.

  • Detection: The aromatic nature of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid provides a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is ideal for assessing peak purity and selecting the optimal detection wavelength (typically around 230-270 nm).

Experimental Protocol: RP-HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with 100% acetonitrile to achieve a final concentration of 1.0 mg/mL.
  • Vortex or sonicate briefly to ensure complete dissolution.

2. Chromatographic Conditions:

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695 or equivalent
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes; hold at 90% B for 3 min; return to 10% B over 0.1 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL

| Detector | PDA/UV at 254 nm |

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the 1.0 mg/mL standard solution.
  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5.
Workflow for HPLC Purity Determination

Caption: Workflow for HPLC purity analysis of boronic acids.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[6] This process provides documented evidence of the method's reliability.[8][9]

  • Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to demonstrate that the method can separate the main peak from any potential degradation products and process impurities.[10]

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.1 µg/mL to 1500 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[10][11]

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the main compound sample. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six separate sample preparations at 100% concentration. The RSD should be ≤ 2.0%.[9]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. For impurities, the LOQ is often targeted at or below the reporting threshold (e.g., 0.05%). A high-throughput UPLC-MS method has demonstrated an LOD of 0.1 µg and LOQ of 1.0 µg for many boronic acids.[1]

Part 2: Comparative Analysis of Purity Determination Methods

While RP-HPLC-UV is a robust primary technique, other methods offer distinct advantages, particularly for impurity identification or trace-level analysis of potentially genotoxic impurities.[12]

Alternative Chromatographic Techniques
  • Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC): This technique uses columns with smaller particle sizes (<2 µm) and higher pressures to provide significantly faster analysis times and improved resolution. A UPLC-MS method was developed that reduced the run time for boronic acid analysis to just one minute.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain molecular weight information for each impurity, aiding in its structural elucidation. Electrospray ionization (ESI) in negative mode is often effective for the analysis of underivatized boronic acids.[12][13] This technique is highly sensitive and can be used to quantify impurities at the ppm level.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, direct analysis by GC is not feasible.[3] Derivatization is required to convert them into more volatile species. While effective, this adds a sample preparation step and may not be suitable for all impurities. However, GC-MS is a powerful tool for analyzing certain low-level impurities like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), which are considered potentially mutagenic.[14]

  • Quantitative NMR (qNMR): qNMR can be used for purity assessment without the need for a reference standard of the specific compound. However, its sensitivity is generally lower than chromatographic techniques, with a typical LOQ around 0.5%, making it less suitable for trace impurity analysis.[2]

Performance Comparison
MethodPrimary UseSpecificitySensitivitySpeedKey AdvantagesKey Disadvantages
RP-HPLC-UV Routine QC, Purity AssayGoodModerateModerateRobust, cost-effective, precise quantification.[6]Co-elution possible, cannot identify unknown impurities.
UPLC-MS Impurity Profiling, Trace AnalysisExcellentVery HighVery FastProvides molecular weight data, ideal for identification, very high throughput.[1]Higher equipment cost, matrix effects can suppress ionization.
GC-MS Specific Impurity AnalysisExcellentHighFastExcellent for volatile/semi-volatile impurities.[14]Requires derivatization for boronic acids, not suitable for non-volatile compounds.[15]
qNMR Absolute Purity/AssayModerateLowModerateNo specific reference standard needed for quantification.Low sensitivity (LOQ ~0.5%), complex mixtures are difficult to analyze.[2]

Conclusion and Recommendations

For the routine purity analysis of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid , a well-validated RP-HPLC-UV method is the most appropriate choice, offering a balance of performance, reliability, and cost-effectiveness. The key to success lies in careful method development, particularly in the choice of a modern, inert stationary phase and an aprotic sample diluent to ensure analyte stability.

For investigational purposes, such as identifying unknown impurities during process development or analyzing potential genotoxic impurities, UPLC-MS is the superior technique. Its high sensitivity and specificity provide invaluable structural information that is unattainable with UV detection alone. By employing a combination of these methods, researchers and drug development professionals can build a comprehensive understanding of the purity profile of this critical building block, ensuring the quality and safety of the final pharmaceutical product.

References

  • Gour, M. L., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7593-7598. Available at: [Link]

  • Jadhav, S. B., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Global Journal of Medical, Pharmaceutical, and Biomedical Update, 18, 26.
  • Anonymous. (n.d.). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-217. Available at: [Link]

  • Poplonska, Z., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 1. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Thanner, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. Available at: [Link]

  • Badgujar, D. M., & Talawar, M. B. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Trade Science Inc. Available at: [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]

  • Chidella, K. S., et al. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available at: [Link]

  • McCarthy, S., et al. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Liu, D. Q., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. Available at: [Link]

Sources

19F NMR Spectra Interpretation for Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 19F NMR interpretation for fluorinated boronic acids. It is designed for researchers requiring high-fidelity structural characterization and purity assessment.

A Comparative Technical Guide for Structural Elucidation and Purity Assessment

Executive Summary

Fluorinated boronic acids serve as critical building blocks in Suzuki-Miyaura cross-couplings and as reversible covalent warheads in medicinal chemistry (e.g., proteasome inhibitors). However, their analysis is complicated by their "chameleon-like" nature: they exist in a dynamic equilibrium between the free acid, boroxine (anhydride), and various ionization states depending on solvent and pH.

This guide moves beyond basic spectral assignment to provide a mechanistic framework for interpreting these equilibria. By leveraging the high sensitivity of 19F NMR to local electronic environments, researchers can distinguish between sp² and sp³ hybridized boron species, quantify purity without reference standards (qNMR), and optimize reaction conditions.

Mechanistic Foundation: The Boron-Fluorine Interplay

The interpretation of 19F NMR spectra for these compounds relies on understanding how the electronic state of the boron atom propagates through the aromatic system to the fluorine reporter.

The Hybridization Switch (sp² vs. sp³)

The primary driver of chemical shift changes is the hybridization of the boron center.

  • sp² Boron (Neutral Acid/Esters): The empty p-orbital on boron acts as a

    
    -electron acceptor (EWG). This deshields the fluorine nucleus (especially in para positions), shifting signals downfield  (less negative ppm).
    
  • sp³ Boron (Anions/MIDA/Adducts): Upon binding a Lewis base (OH⁻, fluoride, or the nitrogen of a MIDA ligand), the boron rehybridizes to sp³. The empty orbital is filled, eliminating the

    
    -acceptor character and introducing negative charge character. This shields the fluorine, shifting signals upfield  (more negative ppm).
    
The Dynamic Equilibrium

In non-polar solvents (e.g., CDCl₃), boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines . This process is reversible and concentration-dependent, often leading to broadened peaks or multiple distinct signals in the 19F spectrum.

Comparative Analysis: Spectral Fingerprints

Chemical Shift Trends by Species

The following table summarizes the relative 19F chemical shift trends for a generic 4-fluorophenylboron species referenced to CFCl₃ (0 ppm).

SpeciesBoron HybridizationElectronic EffectRelative Shift DirectionTypical Range (vs Acid)
Boroxine (Anhydride) sp² (Trimer)Strong EWGDownfield (Deshielded)+0.5 to +2.0 ppm
Boronic Acid (Free) sp²Moderate EWGReference Point 0.0 ppm
Pinacol Ester sp²Moderate EWGSlight Downfield/Neutral+0.1 to +1.0 ppm
MIDA Boronate sp³ (Rigid)ShieldedUpfield (Shielded)-2.0 to -5.0 ppm
Boronate Anion sp³ (Tetrahedral)Strong ShieldingStrong Upfield-5.0 to -10.0 ppm
Trifluoroborate (R-BF3K) sp³ShieldedUpfieldDistinct Quartet (J_BF)
Solvent Effects: The "Observation Window"

The choice of solvent dictates which species dominates the spectrum.

  • CDCl₃ (Non-polar): Promotes dehydration.

    • Result: You will often see two sets of peaks: one for the monomeric acid and one for the boroxine (approx. 0.5–1.0 ppm apart). Broadening may occur if the exchange rate is intermediate on the NMR timescale.

  • D₂O / MeOD / DMSO-d₆ (Polar/Protophilic): Promotes solvation and monomer formation.

    • Result: Usually a single, sharp peak corresponding to the solvated monomer (or hemi-ester in alcohols). This is the preferred state for purity quantification.

Visualizing the Equilibrium Landscape

The following diagram illustrates the dynamic relationships between species and their impact on 19F chemical shifts.

BoronEquilibrium cluster_sp2 sp2 Hybridized (Deshielded/Downfield) cluster_sp3 sp3 Hybridized (Shielded/Upfield) Boroxine Boroxine (Anhydride) (Trimer, Non-polar solvents) Acid Free Boronic Acid (Monomer) Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O (Dehydration) Pinacol Pinacol Ester (Protected) Acid->Pinacol + Diol Anion Boronate Anion (High pH / Lewis Base) Acid->Anion + OH- (pH > pKa) MIDA MIDA Boronate (Dative N->B Bond) Acid->MIDA + MIDA Ligand Anion->Acid + H+ (Acidification)

Caption: Figure 1. The dynamic equilibrium of fluorinated boronic acids. Shifts to sp³ states (green nodes) result in upfield 19F signals, while sp² states (red/yellow nodes) appear downfield.

Experimental Protocols

Protocol: Distinguishing Acid from Boroxine

When observing multiple peaks in CDCl₃, use this "water-titration" method to confirm identity.

  • Initial Scan: Acquire 19F NMR in anhydrous CDCl₃. Note the ratio of the two dominant peaks.[1][2]

  • Perturbation: Add 10–20 µL of D₂O directly to the NMR tube. Shake vigorously for 30 seconds.

  • Observation: Re-acquire the spectrum.

    • Mechanism:[3] D₂O hydrolyzes the boroxine back to the free acid.

    • Result: The downfield peak (boroxine) should decrease or disappear, while the upfield peak (acid) increases.

Protocol: Quantitative Purity Assessment (qNMR)

Boronic acids are notoriously difficult to purify to 100% due to variable dehydration. qNMR is the gold standard for assay determination.

  • Internal Standard (IS): Choose a fluorinated standard with a distinct shift and long T1 relaxation (e.g.,

    
    -trifluorotoluene, 
    
    
    
    -63 ppm).
  • Solvent System: Use DMSO-d₆ or MeOD . Avoid CDCl₃ to prevent peak splitting from boroxine formation.

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing fluorine.
      
      • Note: Fluorine T1s can be long (2–10 seconds). A D1 of 20–30 seconds is recommended for high accuracy (<1% error).

    • Spectral Width: Ensure both analyte and IS are within the center of the spectral window to avoid offset effects.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = integral,
    
    
    = number of fluorines,
    
    
    = molecular weight,
    
    
    = weight (mg),
    
    
    = purity of standard.[2][4][5][6][7][8][9][10][11]
Protocol: Monitoring Transmetalation (Suzuki Coupling)

19F NMR is ideal for kinetics because it can distinguish the pre-transmetalation species (boronate anion) from the neutral resting state.

  • Setup: Run the reaction in a standard NMR tube or flow cell.

  • Lock: Use an external D₂O capillary if running in non-deuterated solvents.

  • Tracking:

    • Starting Material: Neutral Boronic Acid/Ester (Downfield).

    • Activated Species: Boronate "ate" complex (Upfield shift ~5-10 ppm).

    • Product: Biaryl fluoride (Distinct shift, usually downfield of the "ate" complex).

Interpretation Decision Tree

Use this logic flow to troubleshoot complex spectra.

DecisionTree Start Observe 19F Spectrum MultiplePeaks Are there multiple peaks? Start->MultiplePeaks SolventCheck Is solvent non-polar (e.g., CDCl3)? MultiplePeaks->SolventCheck Yes ShiftCheck Check Chemical Shift Relative to expected Ar-F MultiplePeaks->ShiftCheck No (Single Peak) AddD2O Add D2O & Shake SolventCheck->AddD2O Yes Converge Do peaks converge to one? AddD2O->Converge BoroxineConfirmed Diagnosis: Equilibrium (Acid + Boroxine) Converge->BoroxineConfirmed Yes ImpurityConfirmed Diagnosis: Chemical Impurity (e.g., de-boronated Ar-F) Converge->ImpurityConfirmed No UpfieldShift Shift is >5 ppm Upfield? ShiftCheck->UpfieldShift AnionConfirmed Diagnosis: Boronate Anion (sp3) Check pH / Base UpfieldShift->AnionConfirmed Yes NeutralConfirmed Diagnosis: Neutral Species (sp2) UpfieldShift->NeutralConfirmed No

Caption: Figure 2. Diagnostic workflow for assigning 19F NMR signals in fluorinated boronic acid samples.

References

  • Mechanism of Boronic Acid/Boroxine Equilibrium

    • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
    • Source: PMC / NIH.
    • URL:[Link]

  • 19F NMR for Boronic Acid Sensing (pH effects)

    • Title: Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Quantitative NMR (qNMR)

    • Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
    • Source: ACG Public
    • URL:[Link]

  • Boron Isotope Effects in 19F NMR

    • Title: Boron Isotope Effects in Fluorine NMR Spectra.[1]

    • Source: University of Ottawa NMR Facility Blog.[1]

    • URL:[Link]

  • Comparison of Boronic Esters (Pinacol vs MIDA)

    • Title: A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs.
    • Source: BenchChem.[3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.